Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate
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Overview
Description
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate is an organic compound with the molecular formula C12H13NO6S and a molecular weight of 299.3 g/mol . This compound is characterized by the presence of a nitro group, a methoxy group, and a thioester linkage, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate typically involves the esterification of 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid with methanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid.
Substitution: The methoxy group can be replaced by other nucleophiles in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products Formed
Oxidation: 4-[(3-methoxy-3-oxopropyl)thio]-3-aminobenzoate.
Reduction: 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoic acid.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate is utilized in several scientific research fields:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules. The thioester linkage allows for the formation of covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-aminobenzoate: Similar structure but with an amino group instead of a nitro group.
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-hydroxybenzoate: Contains a hydroxy group instead of a nitro group.
Methyl 4-[(3-methoxy-3-oxopropyl)thio]-3-chlorobenzoate: Features a chloro group in place of the nitro group.
Uniqueness
The presence of both a nitro group and a thioester linkage allows for diverse chemical transformations and interactions with biological targets .
Properties
IUPAC Name |
methyl 4-(3-methoxy-3-oxopropyl)sulfanyl-3-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO6S/c1-18-11(14)5-6-20-10-4-3-8(12(15)19-2)7-9(10)13(16)17/h3-4,7H,5-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRFGRPUSVXKBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCSC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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